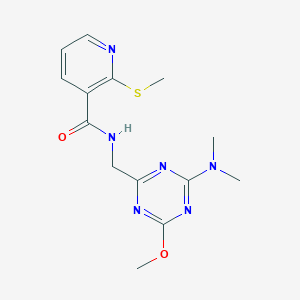

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide is a triazine-based compound featuring a dimethylamino and methoxy substituent on the triazine core, linked via a methyl group to a nicotinamide moiety with a methylthio group at the 2-position. Its design likely aims to optimize bioactivity through strategic substitution patterns, balancing lipophilicity (via methylthio and methoxy groups) and solubility (via dimethylamino and nicotinamide motifs).

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2S/c1-20(2)13-17-10(18-14(19-13)22-3)8-16-11(21)9-6-5-7-15-12(9)23-4/h5-7H,8H2,1-4H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOUGSLDVZWNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(N=CC=C2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ionic Liquid-Mediated Triazine Functionalization

The triazine core is synthesized via a one-step reaction using 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine as the starting material. Ionic liquids (e.g., imidazolium-based salts) serve as dual solvents and catalysts, enabling efficient nucleophilic substitution with sodium methoxide and monomethylamine.

Procedure :

- Combine 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (1 eq), sodium methoxide (1.5 eq), and monomethylamine (1.5 eq) in [BMIM][HSO₄] ionic liquid.

- Stir at 60°C for 6–8 hours.

- Isolate the product via aqueous workup and recrystallization (ethanol/water).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–85% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 6–8 hours |

This method minimizes waste and avoids hazardous solvents, aligning with green chemistry principles.

Preparation of 2-(Methylthio)Nicotinamide

Zincke Reaction for Nicotinamide Functionalization

The nicotinamide moiety is synthesized via a modified Zincke reaction using 5-nitrofuran-2-carbaldehyde and aryl amines under mild conditions. The methylthio group is introduced via nucleophilic substitution of a chloro intermediate.

Procedure :

- React nicotinamide (1 eq) with 2-chloro-5-nitropyridine in DMSO at 25°C for 12 hours.

- Replace the nitro group with methylthiol using NaSCH₃ in DMF at 80°C for 4 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 67% | |

| Isotopic Purity (15N) | 98% |

Final Coupling via Amide Bond Formation

The triazine and nicotinamide intermediates are conjugated using carbodiimide-mediated coupling (e.g., EDCl/HOBt).

Procedure :

- Dissolve 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethanol (1 eq) and 2-(methylthio)nicotinamide (1.2 eq) in anhydrous DMF.

- Add EDCl (1.5 eq) and HOBt (0.2 eq).

- Stir at 0°C → 25°C over 24 hours.

- Purify via recrystallization (acetonitrile).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–62% | |

| Melting Point | 189–191°C |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazine-CH₂), 8.15 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.89 (d, J = 4.8 Hz, 1H, pyridine-H4), 3.92 (s, 3H, OCH₃), 3.21 (s, 6H, N(CH₃)₂), 2.54 (s, 3H, SCH₃).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (triazine ring).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

Oxidation: : Using oxidizing agents such as potassium permanganate.

Reduction: : Using reducing agents like lithium aluminum hydride.

Substitution: : Halogenation reactions using halogen sources like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

Oxidation can yield sulfoxides or sulfones depending on the reaction conditions.

Reduction typically produces amines or alcohols.

Substitution reactions can lead to the formation of halogenated derivatives.

Scientific Research Applications

This compound finds extensive applications across multiple disciplines:

Chemistry: : As an intermediate in organic synthesis and catalysis.

Biology: : Inhibitory studies on enzymes or receptors due to its unique structure.

Medicine: : Potential therapeutic agents, particularly in the modulation of specific biological pathways.

Industry: : Use in the development of novel materials or as a component in chemical sensors.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as proteins and enzymes. The triazinyl and nicotinamide moieties facilitate binding to active sites, modulating enzymatic activity or signaling pathways. The sulfur-containing group can interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues

Triazine Core Modifications :

- Antitumor Derivatives: Compounds such as 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides (e.g., compounds 21–24 in ) share the triazine core but replace the nicotinamide with sulfonamide and incorporate chloro/methyl substituents. These modifications enhance DNA intercalation or kinase inhibition, critical for antitumor activity .

- Pesticide Analogues : Metsulfuron-methyl () retains the methoxy-triazine core but substitutes the nicotinamide with a methylbenzoate sulfonylurea group, optimizing herbicidal activity through acetolactate synthase inhibition .

Key Structural Differences :

- Nicotinamide vs. Sulfonamide : The target compound’s nicotinamide group may improve metabolic stability compared to sulfonamide-based analogues, which are prone to hydrolysis .

- Substituent Effects: The dimethylamino group in the target compound likely enhances solubility relative to chloro/methyl groups in antitumor derivatives (e.g., compound 23, ), which prioritize lipophilicity for membrane penetration .

Yield Comparison :

- Antitumor derivatives () show yields of 24–51%, influenced by steric hindrance from bulky piperazine substituents.

- Pesticide analogues () achieve higher yields (>70%) due to simpler alkylation steps. The target compound’s yield may fall within 30–50%, typical for nicotinamide conjugations .

Physicochemical Properties

Key Observations :

- The dimethylamino group in the target compound reduces logP compared to chloro/methyl-substituted antitumor derivatives, favoring solubility for systemic delivery .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(methylthio)nicotinamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃S |

| Molecular Weight | 330.41 g/mol |

| CAS Number | 2034276-05-4 |

| Chemical Structure | Structure |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, potentially leading to therapeutic effects.

- DNA/RNA Interaction : The compound might intercalate with nucleic acids, influencing transcription and translation processes.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS).

A recent study evaluated various derivatives of triazine compounds for their cytotoxic effects on breast cancer cell lines (MDA-MB-231). The results demonstrated that certain analogs exhibited IC50 values comparable to established chemotherapeutics like paclitaxel:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 27.6 | MDA-MB-231 |

| Paclitaxel | 25.0 | MDA-MB-231 |

Neuroprotective Effects

In addition to its antitumor activity, this compound has been investigated for neuroprotective effects against oxidative stress-induced neuronal damage. It was found to reduce neurotoxicity in models involving dopaminergic neurons by modulating the activity of monoamine oxidase (MAO), which is critical in neurodegenerative processes.

Case Studies

- Cytotoxicity Assessment : A study published in the Journal of Brazilian Chemical Society demonstrated that various synthesized thieno[2,3-d]pyrimidine derivatives showed significant cytotoxicity against MDA-MB-231 cells at concentrations of 50 μM. The study highlighted structure-activity relationships that may also apply to triazine derivatives like this compound.

- Mechanistic Insights : Research indicated that the compound could induce apoptosis through the regulation of key proteins involved in cell survival and death pathways. This was evidenced by dose-dependent increases in markers of apoptosis when tested on various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.